molecular formula C19H26FN3O5S B2483089 N-cyclopentyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872724-66-8

N-cyclopentyl-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2483089
CAS No.: 872724-66-8
M. Wt: 427.49
InChI Key: NDJBPOPBRCOGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with a molecular formula of C19H26FN3O5S . This compound features a cyclopentyl group, a fluoro-methylbenzenesulfonyl group, and an oxazinan-2-yl moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-methylbenzenesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N-cyclopentyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-N’-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-cyclopentyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O5S/c1-13-11-15(7-8-16(13)20)29(26,27)23-9-4-10-28-17(23)12-21-18(24)19(25)22-14-5-2-3-6-14/h7-8,11,14,17H,2-6,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJBPOPBRCOGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.